Sphingosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-KRWOKUGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861763 | |
| Record name | Sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123-78-4, 2733-29-1 | |
| Record name | Sphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythro-sphingosine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sphingosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminooctadec-4-ene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHRO-SPHINGOSINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y6SVQ612Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGZ37HRE42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
81 °C | |
| Record name | Sphingosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sphingosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Sphingosine Metabolism and Regulation
Biosynthesis Pathways of Sphingosine (B13886)
This compound can be generated through two primary pathways: the de novo synthesis pathway and the salvage pathway mdpi.comwikipedia.orglipidmaps.org. While the de novo pathway primarily produces sphinganine (B43673), the precursor to dihydroceramide (B1258172) and subsequently ceramide, this compound is predominantly generated through the degradation of complex sphingolipids via the salvage pathway mdpi.comwikipedia.org.
De Novo Synthesis Pathway and Precursors
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) nih.govoup.com. This pathway initiates with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA (C16-CoA) mdpi.commdpi.comnih.gov.
The initial and rate-limiting step of the de novo pathway is catalyzed by the enzyme serine palmitoyltransferase (SPT) nih.govoup.com. SPT is a membrane-bound enzyme located on the cytosolic side of the ER oup.comlibretexts.org. It requires pyridoxal (B1214274) 5'-phosphate as a cofactor libretexts.org. The reaction involves the decarboxylating condensation of L-serine and palmitoyl-CoA, yielding 3-ketodihydrothis compound nih.govlibretexts.org. The specific acyl-CoA substrate utilized by SPT can vary depending on the enzyme's subunit composition mdpi.com. Regulation of SPT activity is considered a key control point in sphingolipid biosynthesis libretexts.org.
Following the formation of 3-ketodihydrothis compound, it is rapidly reduced by an NADPH-dependent 3-ketodihydrothis compound reductase (KDSR) to form sphinganine (dihydrothis compound) mdpi.comnih.govlibretexts.org. Sphinganine is an 18-carbon amino alcohol that differs from this compound by the absence of a trans-double bond at C4 mdpi.com. Sphinganine is then N-acylated with a fatty acid, a reaction catalyzed by a family of enzymes called (dihydro)-ceramide synthases (CerS), to produce dihydroceramide mdpi.comnih.gov. These reactions primarily occur in the ER nih.gov.
Salvage Pathway: Ceramide Degradation to this compound
The salvage pathway is a crucial route for this compound production, primarily occurring in lysosomes and late endosomes wikipedia.orgnih.govresearchgate.net. This pathway involves the breakdown of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, back into ceramide, and subsequently, the hydrolysis of ceramide to generate this compound wikipedia.orgmdpi.commdpi.comnih.gov.
Ceramidases (CDases) are a class of enzymes that play a central role in the salvage pathway by hydrolyzing ceramide into this compound and a free fatty acid wikipedia.orglibretexts.orgcreative-proteomics.com. This deacylation step is the primary mechanism by which this compound is generated from ceramide libretexts.orgcreative-proteomics.com. Different types of ceramidases exist, including acid, neutral, and alkaline ceramidases, located in various cellular compartments, with acid ceramidase being particularly important in lysosomes for the degradation of sphingolipids recycled through endocytosis wikipedia.orgresearchgate.net.
Catabolism and Interconversion of this compound Metabolites
This compound, once generated, can undergo further metabolic transformations. A key interconversion involves the phosphorylation of this compound by this compound kinases (SphK1 and SphK2) to form this compound-1-phosphate (S1P) wikipedia.orgwikipedia.orglipidmaps.orgguidetoimmunopharmacology.org. This reaction is ATP-dependent mdpi.com. S1P is a potent signaling lipid with diverse cellular functions ahajournals.orgwikipedia.orglipidmaps.org.
The balance between this compound and S1P is tightly regulated and is critical for controlling various cellular processes mdpi.com. S1P can be dephosphorylated back to this compound by S1P-specific phosphatases (SPP1 and SPP2) in the ER, or by lipid phosphate (B84403) phosphatases (LPP1-3) in the plasma membrane mdpi.com.
Alternatively, this compound can be re-utilized in the salvage pathway to form ceramide through reacylation by ceramide synthases mdpi.commdpi.comnih.gov. This recycling mechanism highlights the dynamic nature of sphingolipid metabolism.
This compound-1-phosphate can also be irreversibly degraded by this compound-1-phosphate lyase (SPL) into phosphoethanolamine and hexadecenal, representing a point of exit from the sphingolipid metabolic network wikipedia.orgmdpi.com.
Here is a summary of key metabolites and enzymes involved in this compound metabolism:
| Metabolite/Enzyme | Role in this compound Metabolism | Pathway Involved |
| Serine | Precursor in de novo synthesis. mdpi.commdpi.comnih.gov | De Novo Synthesis |
| Palmitoyl-CoA | Precursor in de novo synthesis. mdpi.commdpi.comnih.gov | De Novo Synthesis |
| Serine Palmitoyltransferase (SPT) | Catalyzes the first step of de novo synthesis. nih.govoup.comlibretexts.org | De Novo Synthesis |
| 3-Ketodihydrothis compound | Intermediate in de novo synthesis. nih.govlibretexts.org | De Novo Synthesis |
| 3-Ketodihydrothis compound Reductase | Reduces 3-ketodihydrothis compound to sphinganine. nih.govlibretexts.org | De Novo Synthesis |
| Sphinganine (Dihydrothis compound) | Product of the initial steps of de novo synthesis; precursor to dihydroceramide. mdpi.comnih.govlibretexts.org | De Novo Synthesis |
| (Dihydro)-Ceramide Synthase (CerS) | N-acylates sphinganine to form dihydroceramide and this compound to form ceramide. mdpi.comnih.govnih.gov | De Novo & Salvage Pathways |
| Dihydroceramide | Intermediate in de novo synthesis; precursor to ceramide. mdpi.comnih.gov | De Novo Synthesis |
| Dihydroceramide Desaturase | Introduces the double bond into dihydroceramide to form ceramide. mdpi.com | De Novo Synthesis |
| Ceramide | Central metabolite; degraded to this compound in the salvage pathway; synthesized in both pathways. mdpi.commdpi.comcreative-proteomics.com | De Novo & Salvage Pathways |
| Ceramidase (CDase) | Hydrolyzes ceramide to this compound and a fatty acid. wikipedia.orglibretexts.orgcreative-proteomics.com | Salvage Pathway |
| This compound | Key sphingoid base; produced from ceramide degradation; precursor to S1P and ceramide. mdpi.comlibretexts.orgcreative-proteomics.com | Salvage Pathway |
| This compound Kinase (SphK) | Phosphorylates this compound to form S1P. wikipedia.orgmdpi.comlipidmaps.orgguidetoimmunopharmacology.org | Catabolism/Interconversion |
| This compound-1-Phosphate (S1P) | Phosphorylated form of this compound; signaling molecule. wikipedia.orgahajournals.orgwikipedia.orglipidmaps.org | Catabolism/Interconversion |
| S1P Phosphatase (SPP) | Dephosphorylates S1P back to this compound. mdpi.com | Catabolism/Interconversion |
| Lipid Phosphate Phosphatase (LPP) | Dephosphorylates S1P back to this compound. mdpi.com | Catabolism/Interconversion |
| This compound-1-Phosphate Lyase (SPL) | Irreversibly degrades S1P. wikipedia.orgmdpi.com | Catabolism |
This compound Phosphorylation to this compound-1-Phosphate (S1P)
The phosphorylation of this compound to form S1P is a key regulatory step catalyzed by a family of enzymes known as this compound kinases (SphKs). This reaction is ATP-dependent and represents a critical control point in shifting the balance from this compound towards S1P. frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgoup.commdpi.com
This compound Kinase 1 (SphK1) and this compound Kinase 2 (SphK2) Isoforms and Subcellular Localization
In mammals, two main isoforms of this compound kinase have been identified: this compound Kinase 1 (SphK1) and this compound Kinase 2 (SphK2). These isoforms are encoded by distinct genes located on different chromosomes (chromosome 17 for SPHK1 and chromosome 19 for SPHK2 in humans) and exhibit differences in their tissue distribution, enzymatic properties, and subcellular localization. frontiersin.orgfrontiersin.orgnih.gov
SphK1 is predominantly found in the cytoplasm in unstimulated cells. Upon stimulation by various agonists, SphK1 can be upregulated and translocates to the plasma membrane, where it is thought to generate S1P for extracellular signaling. frontiersin.orgnih.gov Studies have identified two major transcriptional isoforms of human SphK1, approximately 43 kDa and 51 kDa, with the 51 kDa variant being more prevalent in breast cancer cells. oup.com The 51 kDa isoform is primarily cytoplasmic, while the 43 kDa isoform is located throughout the cell. oup.com
In contrast, SphK2 has a broader subcellular distribution, being localized to the nucleus, endoplasmic reticulum (ER), and mitochondria. frontiersin.orgfrontiersin.orgnih.gov Nuclear SphK2 has been implicated in regulating gene expression and telomere integrity, while mitochondrial SphK2 may play a role in regulating mitochondrial function. frontiersin.orgfrontiersin.org SphK2 in the ER is involved in regulating cell death pathways. frontiersin.org Abnormal localization of SphK2 to the plasma membrane has been linked to certain diseases. frontiersin.org
While SphK1 and SphK2 share the ability to phosphorylate this compound, they can have both overlapping and distinct physiological functions. frontiersin.orgnih.gov Studies in mice have shown that while knockout of either SphK1 or SphK2 is viable, deletion of both is embryonically lethal, highlighting the vital role of S1P for survival. frontiersin.org
Here is a table summarizing the key differences between SphK1 and SphK2 isoforms:
| Feature | This compound Kinase 1 (SphK1) | This compound Kinase 2 (SphK2) |
| Chromosomal Location | Chromosome 17 (Human) | Chromosome 19 (Human) |
| Predominant Localization | Cytoplasm; translocates to plasma membrane upon stimulation frontiersin.orgnih.gov | Nucleus, Endoplasmic Reticulum, Mitochondria frontiersin.orgfrontiersin.orgnih.gov |
| Transcriptional Isoforms | Two major isoforms (43 kDa and 51 kDa) oup.com | At least four isoforms described frontiersin.org |
| Primary Function | Extracellular S1P signaling, cell proliferation, survival mdpi.comfrontiersin.org | Intracellular S1P signaling, transcription, mitochondrial function, ER stress frontiersin.orgfrontiersin.org |
Regulation of this compound Kinase Activity
The activity of this compound kinases is tightly regulated by various mechanisms, including transcriptional regulation, post-translational modifications, and protein-protein interactions. mdpi.comnih.gov
Transcriptional regulation of SphK1 is influenced by several transcription factors and signaling pathways. For example, nerve growth factor (NGF) can induce SphK1 transcriptional induction through the transcription factor specificity protein 1 (Sp1). nih.gov Hypoxia is also known to upregulate SPHK1 transcription in various cell types, a process linked to hypoxia-inducible factors (HIFs). nih.gov There is evidence suggesting a potential feedback loop between SphK1/S1P signaling and HIFs in response to oxygen levels. nih.gov Tumor necrosis factor-alpha (TNF-α) and phorbol (B1677699) esters, which activate protein kinase C (PKC), can increase SphK1 activity. nih.govoup.com
Post-translational modification, such as phosphorylation, plays a crucial role in regulating SphK1 activity and localization. Phosphorylation of SphK1 at serine 225 by ERK1/2 not only increases its enzymatic activity but is also necessary for its translocation from the cytosol to the plasma membrane upon agonist stimulation. frontiersin.orgembopress.org
Protein-protein interactions also contribute to SphK regulation. For instance, cytoplasmic SphK1 has been shown to interact with tumor necrosis factor-(TNF) receptor associated factor 2 (TRAF2), potentially enhancing S1P activity related to pro-survival signaling. nih.govresearchgate.net The calcium-binding protein CIB1 can enhance SphK1 activation. frontiersin.org
SphK2 activity is also regulated, and it has basal activity towards this compound. frontiersin.org SphK2 can be activated by factors such as epidermal growth factor (EGF) in cancer cells and hypoxia in endothelial cells. frontiersin.org Human SphK2 can be phosphorylated at serine 351 and threonine 578 by ERK1, and these phosphorylation events are important for EGF-mediated cell migration. frontiersin.org
This compound-1-Phosphate Dephosphorylation to this compound
S1P levels are also controlled by dephosphorylation, which converts S1P back to this compound. This reaction is catalyzed by specific phosphatases. frontiersin.orgnih.govoup.com
This compound-1-Phosphate Phosphatases (S1PPs) and Lipid Phosphate Phosphatases (LPPs)
Two main classes of phosphatases are involved in S1P dephosphorylation: this compound-1-Phosphate Phosphatases (S1PPs) and Lipid Phosphate Phosphatases (LPPs). frontiersin.orgnih.govoup.com
S1PPs are a family of membrane-bound phosphatases that are highly selective for sphingoid base phosphates, including S1P. nih.govuniprot.org In mammals, two S1PPs, S1PP1 and S1PP2, have been identified. mdpi.comnih.govimmunologyresearchjournal.com S1PP1 is localized to the ER and is involved in the salvage pathway of this compound for ceramide synthesis. uniprot.orgmdpi.comrupress.org S1PP activity regulates intracellular S1P levels and can influence the levels of this compound and ceramide. nih.gov Overexpression of S1PP can lead to increased ceramide levels and promote apoptosis, while reduction of S1PP1 expression can increase intracellular and extracellular S1P, leading to increased resistance to apoptosis. nih.govportlandpress.com
LPPs are a family of integral membrane proteins with broader substrate specificity compared to S1PPs. portlandpress.comnih.gov They can dephosphorylate a variety of lipid phosphates, including S1P, lysophosphatidic acid (LPA), and phosphatidic acid (PA). portlandpress.comnih.govahajournals.org Three mammalian LPP isoforms have been cloned: LPP1, LPP2, and LPP3. portlandpress.com LPPs can act on both intracellular and extracellular S1P. portlandpress.comnih.gov Ecto-activity of LPPs, particularly LPP3, on the cell surface can attenuate S1P signaling by reducing extracellular S1P levels. nih.govportlandpress.comnih.gov Intracellular LPPs, such as LPP2 and LPP3, may act on specific intracellular pools of S1P. portlandpress.com
Here is a table summarizing the key features of S1PPs and LPPs involved in S1P dephosphorylation:
| Feature | This compound-1-Phosphate Phosphatases (S1PPs) | Lipid Phosphate Phosphatases (LPPs) |
| Substrate Specificity | Highly selective for sphingoid base phosphates nih.govuniprot.org | Broad, dephosphorylate various lipid phosphates including S1P portlandpress.comnih.govahajournals.org |
| Mammalian Isoforms | S1PP1, S1PP2 mdpi.comnih.govimmunologyresearchjournal.com | LPP1, LPP2, LPP3 portlandpress.com |
| Localization | Membrane-bound, S1PP1 in ER uniprot.orgmdpi.comrupress.org | Integral membrane proteins, can have ecto-activity portlandpress.comnih.gov |
| Effect on S1P | Dephosphorylate S1P to this compound nih.govuniprot.org | Dephosphorylate S1P to this compound portlandpress.comnih.govahajournals.org |
Irreversible Degradation of this compound-1-Phosphate by S1P Lyase
In addition to reversible dephosphorylation, S1P can be irreversibly degraded by the enzyme S1P lyase (SPL). This is the only pathway for irreversible degradation of sphingoid bases in mammalian cells. nih.govimmunologyresearchjournal.com
SPL is primarily localized to the outer leaflet of the endoplasmic reticulum membrane. researchgate.net Its activity is a key determinant of the balance between S1P and its precursors, this compound and ceramide. immunologyresearchjournal.commdpi.com Increased SPL activity leads to decreased S1P levels, while loss-of-function mutations in the SPL gene can cause severe developmental impairments and lead to the accumulation of S1P. nih.govmdpi.com SPL plays a critical role in processes such as lymphocyte egress from lymphoid organs, where a gradient of S1P is essential. immunologyresearchjournal.com
Here is a table summarizing the key features of S1P Lyase:
| Feature | This compound-1-Phosphate Lyase (SPL) |
| Reaction | Irreversible cleavage of S1P immunologyresearchjournal.comnih.govnih.govresearchgate.netmdpi.com |
| Products | Hexadecenal and Phosphoethanolamine immunologyresearchjournal.comnih.govnih.govresearchgate.netmdpi.com |
| Cofactor | Pyridoxal 5'-phosphate nih.govnih.govmdpi.com |
| Localization | Outer leaflet of the Endoplasmic Reticulum membrane researchgate.net |
| Effect on S1P Levels | Decreases S1P levels immunologyresearchjournal.commdpi.com |
Homeostatic Regulation of this compound and this compound-1-Phosphate Balance
The balance between this compound and S1P is tightly regulated to maintain cellular homeostasis. This dynamic equilibrium, often referred to as the "sphingolipid rheostat," is controlled by the coordinated activities of the enzymes involved in their synthesis and degradation: this compound kinases (SphK1 and SphK2), S1P phosphatases (S1PPs and LPPs), and S1P lyase (SPL). physiology.orgfrontiersin.orgnih.govresearchgate.netnih.govportlandpress.commdpi.comcaymanchem.com
The relative activities of these enzymes determine the cellular and extracellular concentrations of this compound and S1P, which in turn influence a wide range of cellular functions. physiology.org For example, an increase in SphK activity or a decrease in S1P phosphatase or SPL activity shifts the balance towards higher S1P levels, promoting cell growth, survival, and proliferation. physiology.orgnih.govportlandpress.com Conversely, increased ceramidase activity (leading to more this compound) or increased S1P phosphatase or SPL activity shifts the balance towards higher this compound and ceramide levels, which can induce cell cycle arrest and apoptosis. physiology.orgnih.govportlandpress.comcreative-proteomics.comnih.gov
This homeostatic regulation is crucial for various physiological processes, including cell signaling, membrane trafficking, and the response to cellular stress. creative-proteomics.comnih.gov Dysregulation of the this compound/S1P balance has been implicated in numerous pathological conditions, highlighting the importance of maintaining this delicate equilibrium. physiology.orgfrontiersin.orgcaymanchem.comukrbiochemjournal.org The spatial and temporal regulation of these enzymes and lipid mediators allows for fine control over cellular responses. rupress.orgcaymanchem.com
The interplay between synthesis and degradation pathways ensures that S1P levels are tightly controlled, allowing it to function effectively as both an intracellular messenger and an extracellular ligand for S1P receptors. frontiersin.orgrupress.orgnih.govcaymanchem.com The "inside-out" signaling of S1P, where intracellularly produced S1P is transported outside the cell to act on cell surface receptors, is a key aspect of this regulation. frontiersin.orgnih.gov
Data from research findings underscore the importance of this balance. For instance, studies on kidney development have shown that S1P homeostasis is dynamically regulated by the differential expression of S1P metabolic enzymes, and SphK activity is essential for kidney morphogenesis. physiology.org The balance between S1P and ceramide is a critical switch affecting cellular proliferation or death, a concept known as the "sphingolipid rheostat." physiology.orgfrontiersin.org
Sphingosine in Cellular Signaling and Regulation
Intracellular Signaling Mechanisms of Sphingosine (B13886)
This compound participates in several intracellular signaling cascades, influencing key cellular functions.
This compound as a Second Messenger
While this compound-1-phosphate (S1P), a metabolite of this compound, is widely recognized as a signaling molecule acting through G protein-coupled receptors, this compound itself has also been suggested to function as an intracellular second messenger in specific contexts. ahajournals.orgnih.govresearchgate.net Studies have indicated that this compound can influence intracellular calcium mobilization, although the mechanisms may be independent of the inositol (B14025) trisphosphate pathway. researchgate.netahajournals.org The concept of this compound acting as a second messenger implies it can bind to and regulate the activity of intracellular molecules such as enzymes, channels, and transcription factors. ahajournals.org
Interactions with Protein Kinase C (PKC)
This compound is known to be a potent inhibitor of Protein Kinase C (PKC). nih.govfishersci.caplos.orgcapes.gov.brnih.gov PKC is a family of enzymes involved in various cellular signaling pathways, activated by molecules like diacylglycerol (DAG). nih.gov this compound can inhibit PKC activity by preventing its interaction with DAG or phorbol (B1677699) esters. nih.gov This inhibitory effect on PKC is considered a significant mechanism by which this compound influences cellular processes. plos.org The interaction appears to involve this compound preventing the association of substrates with lipid micelles, and this inhibition can be reversed by certain phospholipids (B1166683) like phosphatidylinositol and phosphatidylglycerol. nih.gov
Modulation of Cell Cycle Progression
This compound has been shown to influence cell cycle progression, generally promoting cell cycle arrest. oncologyradiotherapy.comnih.govasm.org This is often seen as an effect opposing that of S1P, which typically promotes cell proliferation. oncologyradiotherapy.comasm.org Studies have indicated that this compound can mediate cell cycle arrest, contributing to its role in regulating cell fate. oncologyradiotherapy.comnih.gov
Induction of Apoptosis
A well-established function of this compound is its role in inducing apoptosis, or programmed cell death. oncologyradiotherapy.combiomolther.orgnih.govfishersci.canih.govaacrjournals.orgarvojournals.orgmdpi.com this compound levels can increase in the early stages of apoptosis, and exogenous addition of this compound can activate apoptotic pathways in various cell types. aacrjournals.orgarvojournals.org This pro-apoptotic effect is often contrasted with the anti-apoptotic actions of S1P, highlighting the importance of the balance between these two lipids in determining cell survival or death. oncologyradiotherapy.combiomolther.orgnih.govmdpi.com this compound-induced apoptosis can involve mitochondrial membrane depolarization and cytochrome c release, suggesting the involvement of the mitochondrial apoptotic pathway. arvojournals.org
| Sphingolipid | Typical Effect on Cell Fate |
| Ceramide | Induces growth arrest and apoptosis mdpi.commdpi.com |
| This compound | Promotes cell cycle arrest and apoptosis oncologyradiotherapy.comnih.govasm.orgmdpi.com |
| This compound-1-phosphate (S1P) | Promotes proliferation and survival mdpi.comoncologyradiotherapy.comasm.orgmdpi.com |
Influence on Gene Expression and Epigenetic Regulation
Sphingolipids, including this compound and its metabolites, have been implicated in influencing gene expression and epigenetic regulation. asm.orglipidmaps.orgasm.orgnih.govmdpi.comboffinaccess.comresearchgate.net While S1P has been more directly linked to epigenetic modifications through the inhibition of histone deacetylases (HDACs), the balance between this compound and S1P can indirectly impact these processes by affecting downstream signaling pathways that regulate gene expression. asm.orgnih.govmdpi.comboffinaccess.comresearchgate.net Nuclear sphingolipid metabolism has been associated with chromatin remodeling and the epigenetic regulation of gene expression. nih.govboffinaccess.comresearchgate.net
Extracellular Actions and Receptor-Mediated Signaling
While the primary focus of this section is intracellular signaling, it is important to note that this compound can be converted to S1P, which acts as a ligand for a family of G protein-coupled receptors (S1PR1-5) located on the cell surface. mdpi.comahajournals.orgnih.govlipidmaps.orgresearchgate.netgenome.jpwikipedia.orgguidetopharmacology.orgbohrium.comelifesciences.orgresearchgate.netmdpi.comresearchgate.netfrontiersin.orgnih.govbiologists.com These receptors mediate a wide range of extracellular actions of S1P, influencing processes such as cell migration, proliferation, and vascular function. mdpi.comahajournals.orgresearchgate.netbohrium.comelifesciences.orgresearchgate.netresearchgate.netfrontiersin.orgbiologists.com this compound itself is generally considered to exert its effects primarily intracellularly, or its extracellular effects may be mediated after its conversion to S1P. nih.govbiologists.com The "inside-out" signaling concept describes how intracellularly produced S1P can be transported out of the cell to activate these surface receptors. researchgate.netresearchgate.netfrontiersin.orgbiologists.com
This compound-1-Phosphate (S1P) Receptor (S1PR1-5) Activation
S1P exerts many of its extracellular effects by binding to a family of five specific G protein-coupled receptors, designated S1PR1 to S1PR5. nih.govahajournals.orgmdpi.commdpi.compnas.orgmdpi.commdpi.com These receptors are expressed in various tissues and cell types, mediating diverse physiological and pathological processes. nih.govahajournals.orgmdpi.commdpi.commdpi.com Upon binding of S1P, these receptors undergo conformational changes that lead to the activation of associated heterotrimeric G proteins, initiating downstream signaling cascades. mdpi.comresearchgate.netebi.ac.uk
G Protein-Coupled Receptor (GPCR) Coupling and Downstream Pathways (e.g., PI3K/Akt, MAPK, NF-κB, RhoA, JNK)
S1P receptors couple to distinct types of G proteins, which in turn activate various downstream signaling pathways. This differential coupling contributes to the pleiotropic effects of S1P signaling. mdpi.comresearchgate.netmdpi.com
Here is a summary of S1PR coupling and associated pathways based on available research:
| S1P Receptor Subtype | Primary G Protein Coupling | Key Downstream Pathways Activated | Cellular Outcomes (Examples) | Source Indices |
| S1PR1 | Gi/o | PI3K/Akt, MAPK/ERK, Rac, PKC/Ca, suppression of cAMP, Src, JAK2, STAT3, NF-κB | Cell survival, proliferation, migration, angiogenesis, immune cell trafficking, barrier integrity | mdpi.commdpi.comresearchgate.netmdpi.comresearchgate.netbiorxiv.orgahajournals.orgsci-hub.sed-nb.infonih.govnih.gov |
| S1PR2 | Gi/o, Gq, G12/13 | Rho, Rho kinase (ROCK), PTEN, YAP, PI3K/Akt, MAPK/ERK, PLC/Ca2+, NF-κB, JNK, Rac, Src, JAK2, STAT3 | Inhibition of migration, barrier disruption (in some contexts), vasodilation, proliferation | mdpi.comresearchgate.netmdpi.comresearchgate.netd-nb.infonih.govfrontiersin.org |
| S1PR3 | Gi/o, Gq, G12/13 | PI3K/Akt, MAPK/ERK, PLC/Ca2+, RhoA, JNK, Src, JAK2, STAT3, NF-κB | Vasodilation, barrier disruption, migration, proliferation, inflammatory gene expression | mdpi.comresearchgate.netmdpi.comresearchgate.netahajournals.orgd-nb.infofrontiersin.orglipidmaps.org |
| S1PR4 | Gi/o | ERK, PI3K, YAP, AKT, JNK | Activation of dendritic cells, proliferation | researchgate.netd-nb.info |
| S1PR5 | Gi/o, G12/13 | JNK, PI3K/Akt, RhoA/ROCK | Oligodendrocyte survival, natural killer cell egress | mdpi.comresearchgate.netmdpi.com |
Activation of S1PRs coupled to Gi typically leads to the inhibition of adenylyl cyclase and the activation of pathways such as PI3K/Akt and MAPK/ERK, promoting cell survival and proliferation. mdpi.commdpi.comresearchgate.netsci-hub.sed-nb.info Coupling to Gq can activate phospholipase C (PLC), leading to the mobilization of intracellular calcium. researchgate.netresearchgate.netlipidmaps.org Activation of G12/13 is often associated with the activation of Rho GTPases, such as RhoA, which regulate cytoskeletal rearrangements, cell migration, and gene expression, including NF-κB and JNK pathways. researchgate.netresearchgate.netfrontiersin.org The specific combination of G protein coupling and downstream pathway activation varies depending on the S1PR subtype and the cellular context. mdpi.comresearchgate.netmdpi.com
Inside-Out Signaling and S1P Transport
A key aspect of S1P signaling is the concept of "inside-out" signaling. d-nb.inforesearchgate.net S1P is primarily synthesized inside the cell by this compound kinases. d-nb.infonih.govbiologists.com For S1P to activate its cell surface GPCRs (S1PR1-5), it must be transported out of the cell into the extracellular space. d-nb.inforesearchgate.netnih.gov This process is facilitated by specific S1P transporters embedded in the plasma membrane. d-nb.infomdpi.comresearchgate.netnih.govaimspress.com
Several transporters have been implicated in S1P export, including members of the ATP-binding cassette (ABC) transporter family (e.g., ABCC1, ABCG2, ABCA7) and, notably, spinster homolog 2 (Spns2), a member of the major facilitator superfamily (MFS). d-nb.infomdpi.comnih.govaimspress.comamegroups.orgaai.orgnih.gov Spns2 is considered a key transporter for S1P secretion in many mammalian cells and plays a crucial role in processes like immune cell trafficking. mdpi.comaimspress.comaai.org The export of intracellularly produced S1P allows it to act in an autocrine (on the same cell) or paracrine (on neighboring cells) manner by binding to S1PRs on the cell surface. nih.govresearchgate.netamegroups.org This inside-out signaling mechanism is fundamental to many of the physiological functions attributed to S1P. d-nb.inforesearchgate.net
Subcellular Localization and Compartmentalized Signaling
The biological effects of this compound and S1P are significantly influenced by the subcellular localization of the enzymes involved in their metabolism and the location of their downstream targets. mdpi.comencyclopedia.pubelifesciences.orgnih.gov Enzymes like this compound kinases (SphK1 and SphK2) have distinct subcellular distributions, which can affect the availability of this compound substrate and the localized production of S1P. d-nb.infomdpi.comencyclopedia.pubnih.gov
SphK1 is primarily found in the cytoplasm and can translocate to the plasma membrane upon activation, facilitating the production and subsequent export of S1P for extracellular signaling. d-nb.infomdpi.comencyclopedia.pubnih.gov SphK2, on the other hand, is often localized to the nucleus, endoplasmic reticulum (ER), and mitochondria, suggesting roles in intracellular S1P production and signaling within these compartments. nih.govmdpi.comencyclopedia.pub
The compartmentalization of sphingolipid metabolism creates distinct pools of this compound and S1P within the cell. mdpi.comencyclopedia.pubelifesciences.org Research suggests that this compound produced in specific organelles, such as mitochondria, may have different signaling outcomes compared to this compound produced elsewhere. elifesciences.org Similarly, S1P generated in different locations can either be exported for extracellular receptor activation or interact with intracellular targets. nih.govmdpi.comencyclopedia.pubmdpi.commdpi.com Examples of intracellular S1P targets include prohibitin 2 (PHB2) in mitochondria, histone deacetylases (HDACs) in the nucleus, and TRAF2 in the cytoplasm. nih.govmdpi.commdpi.comfrontiersin.org This compartmentalization allows for fine-tuning of this compound and S1P signaling, enabling these lipids to regulate diverse cellular processes in a spatially restricted manner. mdpi.comencyclopedia.pubelifesciences.orgnih.gov
Sphingosine in Health and Disease Pathogenesis
Role in Cellular Physiology
Sphingosine (B13886) and its metabolites, especially S1P, are integral to regulating numerous aspects of cellular physiology, influencing processes from basic cell survival to complex system-wide functions like immune responses and vascular development.
Cell Growth and Differentiation
This compound and S1P have been implicated in the regulation of cell growth and differentiation. S1P is a bioactive lipid that regulates diverse biological processes, including cell growth and differentiation. rupress.org this compound itself has been found to be an exogenous inhibitor of protein kinase C, an enzyme involved in cell proliferation and differentiation. nih.gov
Studies have shown that S1P can influence the proliferation of various cell types. For instance, S1P increased the proliferation of photoreceptor progenitors in rat retina neuronal cultures. arvojournals.org Exogenous expression of this compound kinase 1 (SphK1), an enzyme that phosphorylates this compound to produce S1P, leads to cell proliferation signals, while its downregulation can induce proapoptotic events. arvojournals.orgaacrjournals.org In Swiss 3T3 cells, both this compound and S1P can be growth stimulatory at low concentrations, mediated by calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov
The role of S1P in differentiation is also evident in various cell lineages. S1P is a potent inducer of skeletal muscle differentiation. molbiolcell.org It has also been shown to promote the formation of apical processes and enhance the expression of differentiation markers like opsin and peripherin in photoreceptors. arvojournals.org In mesenchymal stem cells (MSCs), S1P has been implicated in promoting differentiation into various cell types, including smooth muscle cells and cardiomyocytes. clinmedjournals.org Inhibition of S1P receptor 2 (S1PR2) has been shown to decrease the differentiation of MSCs into adipocytes and mature osteoblasts. researchgate.net
Cell Migration and Invasion
This compound metabolites, particularly S1P, play complex roles in regulating cell migration and invasion, processes critical in development, wound healing, and disease, including cancer metastasis. S1P is a bioactive molecule involved in the regulation of cell migration and invasion. mdpi.com S1P can either positively or negatively regulate invasion depending on the S1P receptors involved and crosstalk with other signaling pathways. nih.gov
SphK and S1P have been shown to enhance the invasiveness of various cancer cells in in vitro models, including T lymphoma, Wilms tumor, thyroid cancer, glioma, and ovarian cancer cells. nih.gov Overexpression of SphK1 has been shown to enhance the invasion and migration of non-small cell lung cancer cells, while its knockdown significantly inhibits these processes. spandidos-publications.com This effect can be mediated via activation of the AKT pathway and regulation of E-cadherin and Snail expression. spandidos-publications.com S1P mediates the invasion of head and neck squamous cell carcinoma cells through S1PR1. dovepress.com
Conversely, initial studies have indicated that S1P can be inhibitory to cancer cell migration, blocking the motility of melanoma, osteosarcoma, and breast cancer cell lines. nih.gov S1PR2 activation has been shown to inhibit cancer cell migration, invasion, and metastasis. dovepress.com Ablation of this compound kinase 2 (SphK2) can suppress cell proliferation and migration/invasion more effectively than SphK1 ablation in certain tumor cells. aacrjournals.org
Immune System Modulation
This compound-1-phosphate is a key regulator of the immune system, influencing immune cell trafficking, activation, and inflammatory responses. S1P is a pivotal modulator of immune responses and barrier integrity. mdpi.com It is widely expressed throughout the body and is involved in immune activation and regulation of cellular trafficking. mdpi.com S1P plays a key role in innate and adaptive immune responses and is closely related to inflammation. frontiersin.org
S1P orchestrates the dynamic trafficking of lymphocytes and other immune cells, facilitating their migration into lymphoid tissue and subsequent egress to the blood. mdpi.com The S1P concentration gradient between various tissues promotes S1PR1-dependent migration of T cells from secondary lymphoid organs into the lymphatic and blood circulation. nih.gov S1P suppresses T cell egress from and promotes retention in inflamed peripheral tissues. nih.gov
In the innate immune response, S1P acts through receptors on various immune cells, influencing processes such as the activation of the NF-KB signaling pathway, the release of pro-inflammatory factors, the inhibition of immune responses in macrophages, and the reduction of migration and apoptosis in neutrophils. frontiersin.org S1PR3 has been shown to mediate the chemotaxis of macrophages in vitro and is linked to macrophage and monocyte recruitment in atherosclerosis models. nih.gov However, S1P can also serve as a negative regulator of macrophage recruitment by inhibiting migration through S1PR2 ligation. aai.org
In adaptive immunity, S1P is closely related to the activation, differentiation, and trafficking of immune cells. frontiersin.org Under the action of antigen-presenting cells (APCs), T cells are differentiated, producing anti-inflammatory effects. frontiersin.org S1P also inhibits LPS-induced B cell inflammatory responses and promotes B cell migration and transport. frontiersin.org S1P signaling is implicated in modulating the function of other immune cells in the tumor microenvironment, acting as a chemoattractant for NK cells while inhibiting their cytotoxic activity. frontiersin.org
Nervous System Function, Neuronal Survival, and Myelination
This compound and its metabolites are important for the proper functioning of the nervous system, including neuronal survival and myelination. S1P is a bioactive molecule involved in the physiology and physiopathology of the central nervous system. mdpi.com this compound itself has been found to influence neural stem cell differentiation and migration during brain development. creative-proteomics.com
Studies have demonstrated the participation of this compound in neuronal survival, synaptic transmission, and synaptic plasticity. creative-proteomics.com this compound metabolism is intricately linked to the function of neurotransmitters like glutamate (B1630785) and dopamine, essential for proper neuronal communication. creative-proteomics.com
S1P signaling is essential for neural and vascular development. pnas.org S1P receptor 1 (S1PR1) is required for embryonic vascular development and maturation, and its function is also critical in the adult nervous system. pnas.org S1P signaling is required for the maintenance of hair cells, mainly via activation of S1PR2. ahajournals.org Dysregulation of sphingolipid metabolism has been linked to neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, highlighting the importance of this compound's role in maintaining neural health. creative-proteomics.com
Vascular Function and Angiogenesis
This compound-1-phosphate is a critical regulator of vascular function and angiogenesis, the formation of new blood vessels. S1P is a bioactive lipid that regulates vascular processes, including motility, contractility, vascular proliferation, and endothelial barrier permeability. biologists.com S1P is critical in the development of blood vessels and in the adult regulates vascular functions, including vascular tone, endothelial integrity, and angiogenesis. ahajournals.org
S1P exerts its biological effects by signaling through five G protein-coupled receptors (S1PR1-5), which are expressed on most cells, including vascular endothelial cells (ECs) and smooth muscle cells (SMCs). aai.orgpnas.orgahajournals.org S1PR1 is abundantly expressed in vascular endothelial cells and is required for embryonic vascular development and maturation. pnas.orgbiorxiv.org Endothelial S1PR1 is essential for developmental angiogenesis and physiological functions such as the maintenance of the vascular barrier and vascular tone. pnas.org
Both S1PR1 and S1PR3 are important for the regulation of angiogenesis in the adult, and the addition of S1P to endothelial cells stimulates their proliferation, migration, shape change, and survival. ahajournals.org S1PR1 inhibits VEGF-induced vascular sprouting by promoting interactions between VE-cadherin and VEGFR2. biorxiv.org Tumor vessels that lack S1PR1 show excessive vascular sprouting and branching, decreased barrier function, and poor perfusion. pnas.orgbiorxiv.org Conversely, tumor vessels with high expression of S1PR1 show less branching, tortuosity, and enhanced pericyte coverage, suggesting that endothelial S1PR1 induces vascular normalization. pnas.orgbiorxiv.org
S1P also promotes endothelial barrier function by upregulating adhesion molecules such as VE-cadherins. ahajournals.org S1P receptor-1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling. amegroups.org However, S1P can also have inhibitory effects on angiogenesis; for instance, S1P-induced release of TIMP-2 from vascular smooth muscle cells can inhibit angiogenesis. biologists.com
Epithelial and Barrier Integrity
This compound-1-phosphate plays a significant role in maintaining the integrity of epithelial and endothelial barriers. S1P is a pivotal modulator of barrier integrity. mdpi.com It regulates the permeability of biological barriers, including the brain and intestinal barriers. mdpi.com
S1P has been shown to play a pivotal role in enhancing barrier function in several non-intestinal tissues. nih.gov In intestinal epithelial cells (IECs), S1P treatment significantly increased levels of E-cadherin protein and mRNA and led to E-cadherin localizing strongly to the cell-cell border, resulting in improved barrier integrity. nih.gov S1P also improved barrier function as indicated by a decrease in paracellular permeability and an increase in transepithelial electrical resistance (TEER) in vitro. nih.gov The S1P-S1PR pathway protects the epithelial barrier by strengthening the cell junctions between IECs. frontiersin.org An S1PR1 agonist can restore the expression of tight junction proteins occludin and ZO-1, which are disrupted by inflammation. frontiersin.org
S1P signaling through the S1PR2 receptor and Rho kinase (ROCK) has been implicated in IEC extrusion, a crucial phenomenon for maintaining homeostatic cell numbers in the intestine and effective barrier function. mdpi.com S1P also regulates physiological functions through S1PR activation and is a key signaling molecule in maintaining the barrier function of epithelial and endothelial cells. researchgate.net S1P and related signaling pathways maintain barrier integrity by regulating tight junction assembly, cytoskeletal rearrangement, and adhesion patch formation. researchgate.net In retinal pigment epithelial cells, albumin-bound S1P disrupted barrier integrity via S1PR2, whereas integrity was strengthened by ApoM-bound S1P. researchgate.net S1P signaling also mediates the shedding of measles virus-infected respiratory epithelial cells, a process that occurs without disrupting the integrity of the epithelium. asm.org
Dysregulation of this compound Metabolism in Pathological Conditions
Alterations in the intricate pathways of sphingolipid metabolism, encompassing the synthesis, degradation, and interconversion of this compound and its derivatives, have been linked to numerous pathological states. This dysregulation can impact crucial cellular functions, contributing to disease initiation and progression. For instance, imbalances favoring ceramide (a precursor of this compound) over S1P are often associated with pro-apoptotic signaling, while a shift towards higher S1P levels typically promotes cell survival and proliferation nih.govmdpi.commdpi.com. This delicate balance is maintained by a network of enzymes, and their aberrant activity can profoundly affect cellular homeostasis. Dysregulation of sphingolipid metabolism has been implicated in conditions ranging from metabolic disorders and inflammatory diseases to neurodegeneration and cancer bohrium.comnih.govoaepublish.comnih.govnorthwestern.eduoup.com.
Cancer Biology and Progression
This compound metabolism plays a significant and multifaceted role in cancer biology, influencing tumor initiation, progression, and response to therapy. Dysregulation of sphingolipid metabolic enzymes and the resulting altered levels of this compound and its metabolites are commonly observed in various cancers mdpi.commdpi.comnih.gov. This aberrant metabolism can contribute to several hallmarks of cancer, including sustained proliferation, evasion of apoptosis, angiogenesis, and resistance to treatment mdpi.commdpi.comnih.govmdpi.com.
Pro-apoptotic and Anti-proliferative Properties
While this compound itself can exhibit pro-apoptotic and anti-proliferative effects, the balance with its metabolite, S1P, is critical nih.govnih.gov. Ceramide and this compound are generally associated with inhibiting proliferation and promoting cell death nih.govencyclopedia.pub. However, in many cancers, there is a shift in the sphingolipid rheostat favoring the production of S1P, which promotes cell survival and growth mdpi.commdpi.comencyclopedia.pubfrontiersin.org. This compound kinase (SphK), the enzyme that phosphorylates this compound to form S1P, is a key regulator of this balance nih.gov. Overexpression of SphK1, for example, has been linked to increased tumorigenicity nih.govtandfonline.com. Conversely, strategies aimed at increasing intracellular ceramide and this compound levels or inhibiting SphK activity have shown potential in inducing cancer cell death and suppressing tumor growth in preclinical studies mdpi.comnih.govencyclopedia.pubmdpi.com.
Resistance to Chemotherapy and Radiotherapy
Dysregulation of this compound metabolism is also implicated in the development of resistance to conventional cancer therapies, including chemotherapy and radiotherapy mdpi.commdpi.commdpi.comoaepublish.comresearchgate.netresearchgate.net. Cancer cells can evade the cytotoxic effects of these treatments by altering sphingolipid metabolism to favor pro-survival signals encyclopedia.puboaepublish.com. Specifically, increased activity of enzymes that metabolize ceramide into pro-survival lipids like S1P can reduce the effectiveness of chemotherapy and radiation, which often induce cell death by increasing ceramide levels mdpi.comoaepublish.comresearchgate.net. High levels of SphK1, which produces S1P, have been correlated with resistance to certain chemotherapeutic agents mdpi.commdpi.comoaepublish.comresearchgate.net. Targeting sphingolipid metabolic enzymes, particularly those involved in S1P production, is being explored as a strategy to overcome drug resistance and enhance the efficacy of existing cancer treatments mdpi.comtandfonline.commdpi.comoaepublish.comresearchgate.net.
Tumor Microenvironment and Angiogenesis
This compound-1-phosphate, derived from this compound, plays a significant role in modulating the tumor microenvironment, a complex ecosystem of cells and factors surrounding the tumor, which is crucial for tumor growth and metastasis nih.govfrontiersin.orgasc-abstracts.orgfrontiersin.org. S1P is a key signaling molecule within this microenvironment, influencing various cellular components, including cancer cells, immune cells, and endothelial cells nih.govasc-abstracts.orgfrontiersin.orgpnas.org. S1P signaling contributes to processes that support tumor progression, such as sustained proliferation, immune evasion, and importantly, angiogenesis – the formation of new blood vessels that supply the tumor with nutrients and oxygen nih.govmdpi.comfrontiersin.orgasc-abstracts.orgfrontiersin.org. S1P, often produced by cancer cells and other cells in the microenvironment, can stimulate angiogenesis through its receptors on endothelial cells nih.govnih.govpnas.org. Dysfunctional and immature tumor vasculature is a hallmark of many cancers, hindering effective drug delivery, and S1P signaling, particularly via S1PR1 on endothelial cells, can influence tumor vascular phenotype and maturation pnas.org. Studies suggest that modulating S1P signaling in the tumor microenvironment could impact angiogenesis and improve the effectiveness of antitumor therapies nih.govasc-abstracts.orgfrontiersin.orgpnas.org.
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, Multiple Sclerosis)
Sphingolipid metabolism, including the pathways involving this compound, is intimately linked to the health and function of the nervous system. Dysregulation of these pathways has been implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Multiple Sclerosis (MS) nih.govnih.goveditverse.commetwarebio.comfrontiersin.orgunimi.it. Altered levels of sphingolipids, including ceramide and S1P, and aberrant activity of sphingolipid metabolic enzymes are observed in the brains of individuals affected by these conditions nih.govnih.goveditverse.commetwarebio.comfrontiersin.orgunimi.it. These metabolic changes can contribute to neuronal dysfunction, inflammation, and cell death, key features of neurodegenerative processes nih.govnih.goveditverse.commetwarebio.com. For instance, an imbalance favoring ceramide accumulation over S1P reduction is often seen in neurodegeneration, promoting pro-apoptotic signaling nih.goveditverse.comunimi.it.
Demyelination and Remyelination Processes
Sphingolipids play crucial roles in the formation and maintenance of myelin, the protective sheath around nerve fibers that is essential for proper nerve signal transmission. Demyelination, the loss of this myelin sheath, is a hallmark of diseases like Multiple Sclerosis nih.govmdpi.com. This compound-1-phosphate and its receptors are involved in processes relevant to demyelination and the subsequent attempt at repair, known as remyelination nih.govmdpi.comuzh.chsydney.edu.au. While the role of S1P in neurodegeneration is complex and can be controversial depending on the specific context and receptor involved nih.gov, research suggests that modulating S1P signaling may influence demyelination and promote remyelination mdpi.comuzh.chsydney.edu.au. For example, studies in animal models of MS have indicated that targeting specific S1P receptors might decrease demyelination and enhance myelin repair uzh.chsydney.edu.au. This compound kinase 2 (SphK2), an enzyme producing S1P, has also been shown to be essential for remyelination in some models nih.govbiorxiv.org. The balance of sphingolipids, including this compound and its phosphorylated form, is therefore critical for myelin integrity and repair processes in neurodegenerative conditions affecting myelin nih.govbiorxiv.org.
Neuroinflammation
Sphingolipids play a pivotal role in regulating neuroinflammation, and alterations in their metabolism are associated with neuroinflammatory diseases like Alzheimer's and Parkinson's diseases. nih.govbmbreports.org The brain has a high content of sphingolipids, and changes in their levels can initiate pathogenic processes in these conditions. nih.govbmbreports.org Sphingolipids in the brain may regulate cytokine signaling, the production of pro-inflammatory eicosanoids, and cellular mechanisms related to apoptosis, astroglial activation, and astrogliosis. nih.govbmbreports.org
Studies indicate that abnormal sphingolipid alterations, such as an increase in ceramide and a decrease in this compound kinase (SphK), are observed during neuroinflammatory disease. nih.govbmbreports.org SphK is an enzyme that phosphorylates this compound to form S1P. nih.govnih.gov While S1P tends to induce morphological changes in glial cells and contributes to the sustenance of neuroinflammation, it may also provide a protective role in neuronal cells. mdpi.com Reduced levels of neuronal SphK1 during neuroinflammation can decrease the acetylation of COX2 and secretion of SPMs, potentially impairing the resolution of neuroinflammation. nih.govbmbreports.org
CSF levels of multiple sphingolipid species, including this compound, have been found to be higher in neuroinflammatory diseases such as neuromyelitis optica spectrum disorder (NMOSD) compared to multiple sclerosis (MS) and non-inflammatory neurological diseases. bmj.com These lipid levels showed strong correlations with markers of neuroinflammation. bmj.com
Inflammatory and Autoimmune Diseases (e.g., Inflammatory Bowel Disease, Skin Diseases, Fibrosis)
Sphingolipids and their metabolizing enzymes are increasingly recognized as critical mediators in inflammation and autoimmunity. nih.gov this compound kinases (SKs), which produce S1P from this compound, are essential players in inflammatory signaling processes and disease progression. nih.gov this compound itself has been associated with growth arrest and cell death, while S1P is a potent bioactive lipid involved in cellular proliferation, migration, invasion, and inflammation. nih.gov The balance between ceramide, this compound, and S1P is vital for maintaining normal cellular function, and altered sphingolipid metabolism is implicated in inflammatory bowel disease (IBD) and other inflammatory conditions. mdpi.comnih.gov
In Inflammatory Bowel Disease, altered sphingolipid metabolism is observed, with many studies highlighting the importance of S1P in inflammatory signaling and pro-survival pathways. mdpi.com S1P functions as a cofactor in inflammatory signaling in IBD. mdpi.com S1P signaling is linked to inflammation, autoimmune disease, and cancer, and can coactivate pathways like STAT3 and NF-κB, promoting inflammation. mdpi.comdovepress.com S1P receptor modulators, which target the interaction between S1P and its receptors, are being investigated and used for treating IBD due to their ability to regulate immune responses and reduce inflammation by affecting lymphocyte trafficking. nih.govnih.govcdhf.ca
In the context of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix, emerging evidence suggests that S1P is involved in pro-fibrotic inflammatory and fibrogenic processes. researchgate.net S1P, produced by SphKs, acts on target cells through its receptors, influencing vascular permeability, leukocyte infiltration, and the migration, proliferation, and differentiation of fibroblasts into myofibroblasts. researchgate.netfrontiersin.org This involves crosstalk with other cytokines, particularly TGF-β. researchgate.netnih.gov Activation of the SphK-S1P-S1PR pathway has been shown to be involved in the progression of chronic inflammation into liver fibrosis. oaepublish.com In renal fibrosis, the SphK1-S1P-S1PRs axis is considered a crucial triggering mechanism, involving interactions with the TGF-β1/Smad signaling pathway. nih.gov
Sphingolipids also play a role in autoimmune diseases beyond IBD. For instance, S1P and its synthetic enzyme SK have been implicated in lupus nephritis, with elevated levels of dihydro-S1P observed in a murine model. plos.org
Metabolic Disorders (e.g., Diabetes, Metabolic Dysfunction-Associated Steatohepatitis)
Sphingolipid mediators, including ceramide and S1P, influence obesity and glucose homeostasis. mdpi.com Altered sphingolipid metabolism is observed in many pathological conditions, including metabolic disorders. mdpi.com Hepatic insulin (B600854) resistance is linked to the accumulation of ceramide and its metabolite, this compound. mdpi.com While ceramide accumulation impairs insulin action, S1P may improve insulin resistance in some cell types. mdpi.com
Metabolic syndrome, characterized by factors like obesity, hyperglycemia, dyslipidemia, hypertension, and insulin resistance, is associated with S1P. spandidos-publications.comingentaconnect.com Plasma levels of S1P have been reported to be higher in obese individuals and positively correlate with clinical indices of metabolic dysfunction, including fasting insulin, HOMA-IR, HbA1c, BMI, and waist circumference. spandidos-publications.complos.org S1P is suggested to be involved in the pathophysiological processes of obesity, including abnormal energy metabolism, adipogenesis, and inflammation. spandidos-publications.com
In metabolic dysfunction-associated steatotic liver disease (MASLD), which can progress to metabolic dysfunction-associated steatohepatitis (MASH), a compelling body of evidence suggests that the accumulation of lipid species derived from sphingolipid metabolism, such as ceramides (B1148491), contributes significantly to tissue damage by triggering inflammatory and fibrogenic mechanisms. frontiersin.orgnih.govresearchgate.net Elevated levels of circulating ceramides are a common feature of MASH. nih.gov A distorted sphingolipid metabolism is directly linked to hepatic insulin resistance, a hallmark of MASLD. nih.gov The SphK1-mediated response is one of the pivotal molecular pathways orchestrating fibrogenic activation in MASLD. physiology.org
Lysosomal Storage Disorders (e.g., Gaucher Disease)
Lysosomal storage disorders (LSDs) are a group of inherited metabolic disorders caused by deficiencies in lysosomal enzymes, leading to the accumulation of specific substrates. While the provided search results primarily discuss the role of S1P and related enzymes in other diseases, the context of sphingolipid metabolism is relevant. This compound is a metabolite in the sphingolipid pathway, and its accumulation or altered metabolism can be a feature of certain LSDs. For example, Niemann-Pick disease type C1 is described as a this compound storage disease that causes deregulation of lysosomal calcium. nih.gov Although Gaucher disease is a specific LSD characterized by the accumulation of glucocerebroside due to a deficiency in glucocerebrosidase, alterations in upstream or downstream sphingolipid metabolites, including this compound, can occur and contribute to the complex pathophysiology.
Cardiovascular Diseases
Sphingolipids, derived from this compound, play a crucial role in the pathophysiology of cardiovascular diseases (CVDs), including ischemic heart disease, hypertension, heart failure, and stroke. frontiersin.org Abnormal levels of sphingolipid molecules have been detected in the plasma or blood vessels of patients with atherosclerosis, hypertension, and other CVDs. nih.gov
This compound-1-phosphate (S1P) is a key bioactive sphingolipid involved in regulating cardiovascular functions. nih.govresearchgate.net It is mainly derived from red blood cells, platelets, and endothelial cells and circulates in plasma bound to proteins like albumin and apolipoprotein M (ApoM)-containing high-density lipoproteins (HDL). researchgate.netbiorxiv.org Circulating S1P levels have been associated with clinical manifestations of atherosclerosis and can correlate positively with systolic blood pressure and negatively with left ventricular function in coronary heart disease. biorxiv.orgmdpi.com
S1P appears to have both pro- and anti-atherosclerotic properties, influencing processes like endothelial dysfunction, inflammation, and smooth muscle cell behavior. frontiersin.orgmdpi.commdpi.comnih.govnih.gov It can preserve endothelial barrier function and suppress the attachment of blood cells, an initial step in atherosclerosis. nih.gov However, high endogenous S1P levels may promote atherosclerosis and plaque rupture. mdpi.com
Sphingolipids are also thought to mediate cardiomyocyte hypertrophy and promote myocardial fibrosis, contributing to heart failure. frontiersin.orgjsir.gr.jp Overexpression of SphK1 has been shown to promote fibrosis and degeneration of cardiomyocytes, and S1P binding to its receptors activates signaling involved in cardiac fibrosis. researchgate.netjsir.gr.jp In heart failure, plasma S1P levels may be negatively correlated with left ventricular ejection fraction and severity of dyspnea. nih.gov
This compound-1-phosphate analogues are being investigated for their potential as cardiac protectors in inherited disorders like Fabry disease, which involves cardiac hypertrophy, suggesting a role for this compound metabolism in this condition. sciencebusiness.net
Research Methodologies and Analytical Approaches for Sphingosine Studies
Lipidomic Approaches for Comprehensive Sphingolipid Profiling
Lipidomics, the large-scale study of cellular lipids, provides a comprehensive view of the sphingolipidome. This approach involves the simultaneous profiling and quantification of multiple lipid classes, including sphingolipids, in a single analysis. Lipidomics methods typically employ mass spectrometry (MS) coupled with chromatography techniques to achieve high sensitivity and specificity. foodb.cahmdb.cafoodb.cawaocp.orgwikidata.org Sphingolipidomics, a branch of lipidomics, specifically focuses on the large-scale study of cellular sphingolipidomes. hmdb.ca These approaches are crucial for evaluating possible alterations within lipid classes and subclasses in response to various conditions. waocp.org
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a widely employed approach for sphingolipid analysis due to its high sensitivity and ability to separate lipid species. foodb.canih.govmetabolomicsworkbench.org This combination allows for the separation of complex lipid mixtures before their detection and characterization by mass spectrometry. HPLC is a chromatographic technique used for the separation and analysis of sphingolipids. foodb.ca
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as a method of choice for the detection and quantification of sphingolipid metabolites due to its high sensitivity and superior specificity compared to other methodological approaches. foodb.cametabolomicsworkbench.orgnih.govnih.govsigmaaldrich.comwikipedia.orgebi.ac.ukfoodb.caguidetopharmacology.orgsigmaaldrich.comzhanggroup.orgciteab.comgenome.jp This technique is valuable for simultaneous qualitative and quantitative monitoring of sphingolipid components, serving as an effective tool to study sphingolipid signaling events. metabolomicsworkbench.org LC-MS/MS provides high specificity and sensitivity along with detailed structural identification information. metabolomicsworkbench.org Challenges in LC-MS/MS analysis of sphingophospholipids, such as this compound-1-phosphate (S1P), include peak broadening due to the polar phosphate (B84403) head group and zwitterion formation. wikipedia.orgebi.ac.ukguidetopharmacology.orgzhanggroup.orgciteab.com Approaches like dephosphorylation of S1P prior to analysis or the use of metal-free columns can help overcome these issues. wikipedia.orgebi.ac.ukguidetopharmacology.orgciteab.com
Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique frequently used in conjunction with HPLC for the quantitative analysis of sphingolipids. nih.gov In MRM mode, a predetermined precursor ion is selected, fragmented, and specific product ions are monitored. sigmaaldrich.com This approach yields greater sensitivity and lower limits of detection compared to precursor ion scans alone by monitoring a specific precursor and product ion pair. nih.gov LC-tandem MS in MRM mode is broadly employed for quantitation of the levels of individual molecular species in a sphingolipid class of interest. hmdb.ca Optimal conditions for both ionization and fragmentation are determined for each analyte and internal standard in MRM analysis. citeab.com This sensitivity facilitates the detection of numerous individual molecular species. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another valuable technique for sphingolipid analysis, particularly useful for the analysis of intact lipids and providing information on their molecular weight. nih.govabcam.com In MALDI, a laser beam desorbs and ionizes molecules from a solid matrix, allowing for the analysis of complex lipid mixtures. nih.gov MALDI-TOFMS can be used for the detection and quantification of sphingolipids, sometimes employing phosphate-capture molecules like Phos-tag for specific lipids such as this compound-1-phosphate. sigmaaldrich.com MALDI-MS imaging (MALDI-MSI) is a novel technique that enables the detection of sphingolipids directly within tissues and cell cultures, providing insight into their spatial distribution. lipidmaps.orgnih.gov However, challenges exist in MALDI-MSI of sphingolipids due to their structural variations, potential fragmentation of complex molecules into simpler species, and significant differences in levels among sphingolipid classes. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) has been a popular technique in lipid analysis due to its simplicity, speed, and high sample throughput, being particularly well-adapted to lipid class separations. sigmaaldrich.comwikipedia.org High-Performance Thin-Layer Chromatography (HPTLC) represents an instrumental evolution of TLC, offering a more automated and computerized analytical approach. sigmaaldrich.com TLC can be used for qualitative and quantitative determination of lipids, including sphingolipids. sigmaaldrich.comwikipedia.orgontosight.aisigmaaldrich.com Quantitative analysis with TLC can be performed using techniques like scanning densitometry or image analysis of the developed chromatograms. sigmaaldrich.comwikipedia.orgsigmaaldrich.com TLC can also be employed to investigate lipid metabolism. tocris.com
Quantitative Analysis Techniques for This compound (B13886) and Metabolites
Quantitative analysis of this compound and its metabolites is critical for understanding their precise roles in biological systems. LC-MS/MS, particularly utilizing MRM, is a primary method for the quantitative determination of sphingolipids due to its sensitivity and specificity. hmdb.cafoodb.canih.govsigmaaldrich.comfoodb.caguidetopharmacology.orgsigmaaldrich.comzhanggroup.orgciteab.comgenome.jphmdb.ca Quantitative analysis is often based on calibration curves generated by spiking a matrix with known amounts of the target analyte and internal standards. foodb.ca The use of appropriate internal standards is crucial to account for variations during sample handling and analysis. nih.govsigmaaldrich.comfoodb.caciteab.com Challenges in quantitative sphingolipid analysis include the presence of isobaric species and fragmentation bias influenced by structural diversity. genome.jp Methods like using class-specific internal standards and post-acquisition correction models are employed to address these challenges. genome.jp TLC with densitometry or image analysis also provides a means for semi-quantitative and quantitative determination of sphingolipids. sigmaaldrich.comwikipedia.orgontosight.aisigmaaldrich.com
In Vitro and In Vivo Model Systems
Both in vitro (cell culture) and in vivo (animal) models are indispensable tools for dissecting the complex roles of this compound in biological processes. Cell culture models, utilizing various cell lines, allow for controlled environments to study the direct effects of this compound or manipulate enzymes involved in its metabolism. For instance, studies have used cell lines such as HeLa, U2OS, HepG2, MCF10A, and 3T3-L1 adipocytes to investigate the impact of this compound kinase 2 (SK2) on viral infection or the effects of S1P on cell viability, differentiation, and gene expression. bohrium.commdpi.com These models enable researchers to analyze cellular responses, signaling pathways, and metabolic changes in a reductionist setting.
In vivo models, primarily utilizing genetically modified mice, provide a more complex and physiologically relevant context for studying this compound's functions within a whole organism. Mouse models have been instrumental in understanding the systemic effects of altered sphingolipid metabolism. For example, studies using Sphk1-/- mice have provided insights into the role of this compound kinase 1 (SphK1) in hyperoxia-induced neonatal bronchopulmonary dysplasia and the clearance of S1P from blood. nih.govportlandpress.com Animal models of diseases like Rett syndrome and amyotrophic lateral sclerosis (ALS) have also revealed dysregulations in sphingolipid metabolism, including changes in this compound levels and related enzymes, highlighting the relevance of these lipids in neurological disorders. fondazionetelethon.itfrontiersin.orgnih.gov The use of patient-specific induced pluripotent stem cell (iPSC)-derived neurons in conjunction with mouse models offers a translational approach to study sphingolipid metabolism in human disease contexts. fondazionetelethon.it
Photoactivation and Uncaging Techniques for Subcellular Studies
Investigating the precise subcellular localization and dynamics of this compound signaling requires specialized techniques that offer temporal and spatial control. Photoactivation, or "uncaging," techniques involve using lipid probes modified with a photocleavable protecting group that renders the lipid biologically inactive until exposed to UV light. nsf.govbiologists.comrsc.org This allows for the rapid, light-controlled release of active this compound within living cells.
Researchers have developed organelle-targeted caged this compound derivatives that can be delivered specifically to compartments like mitochondria, lysosomes, the endoplasmic reticulum (ER), or the plasma membrane. nsf.govbiologists.comresearchgate.net Upon targeted uncaging, the released this compound's metabolic fate, subcellular trafficking, and interactions with proteins can be tracked. For example, mitochondria-specific photoactivation of this compound revealed distinct metabolic patterns compared to globally released this compound and demonstrated rapid phosphorylation to S1P within mitochondria, driven by this compound kinases. nih.govunige.ch Lysosome-targeted photoactivation, sometimes combined with isotope labeling, has been used to study this compound metabolism and its conversion to ceramides (B1148491) within lysosomes. rsc.org
Combining photoactivation with click chemistry has led to the development of bifunctional or trifunctional this compound analogs (e.g., photoactivatable and clickable this compound, pacSph). nsf.govacs.org These probes contain both a photocrosslinkable group (like diazirine) for covalent protein binding upon irradiation and a clickable alkyne group for subsequent labeling and detection. nsf.govbiologists.comacs.org Using such probes in conjunction with this compound-1-phosphate lyase (SGPL1)-deficient cells, which accumulate sphingoid bases, allows for the time-resolved analysis of this compound's metabolic fate and the identification of interacting proteins. biologists.comacs.orgplos.org Chemoproteomic profiling using pacSph has identified numerous potential sphingolipid-binding proteins, demonstrating the power of this approach for discovering novel protein-sphingolipid interactions. acs.org
Genetic Manipulation and Gene Expression Analysis
Genetic manipulation techniques are crucial for understanding the roles of specific genes involved in this compound synthesis, metabolism, and signaling. These techniques allow for the alteration of gene expression or function to study the resulting phenotypic changes.
RNA interference (RNAi), including the use of small interfering RNAs (siRNAs), is a common method to transiently reduce the expression of target genes. RNAi has been used to deplete specific this compound kinases, such as SphK1 and SphK2, to investigate their roles in processes like cancer cell growth, apoptosis, and viral infection. bohrium.comfrontiersin.orgnih.govoncotarget.com Studies using siRNA against SphK1 have shown a decrease in S1P levels and an increase in ceramide, leading to increased apoptosis in certain cancer cell models. oncotarget.com Similarly, RNAi targeting SphK1 or SphK2 has been employed to study their differential roles in influenza virus propagation and cytopathogenicity. asm.org
CRISPR/Cas9 genome editing technology provides a powerful tool for more precise and permanent genetic modifications, including gene knockout or the introduction of specific mutations. nih.govresearchgate.net This technique has been adapted to create cell lines deficient in key enzymes in the sphingolipid pathway, such as this compound-1-phosphate lyase (SGPL1). biologists.complos.org SGPL1 knockout cell lines are particularly useful for studying the metabolism of functionalized this compound derivatives, preventing their degradation into glycerolipids and thus maintaining specificity for sphingolipid studies. biologists.complos.org CRISPR/Cas9 has also been used to generate disease models, such as sphingolipidoses, both in cell culture and potentially in animal models, to study the underlying mechanisms and evaluate therapeutic strategies. nih.govresearchgate.nettdl.org Focused CRISPR/Cas9 screens have been applied to identify genes associated with this compound kinase activity and therapeutic response in diseases like leukemia. fapesp.brresearchgate.net
Gene expression analysis, often performed using techniques like microarrays or RNA sequencing, complements genetic manipulation by providing a global view of transcriptional changes associated with altered this compound metabolism or signaling. These studies can identify entire pathways affected by changes in this compound levels or the activity of related enzymes. For example, gene expression profiling in Sphk1-/- mice exposed to hyperoxia revealed differential expression of genes related to inflammation, apoptosis, immune responses, and redox signaling, highlighting the broad impact of SphK1/S1P signaling. nih.gov Similarly, microarray analysis of skin lesions from patients with hidradenitis suppurativa showed altered expression of enzymes involved in sphingolipid metabolism, including those that catabolize ceramide to this compound. nih.gov Transcriptome analysis in adipocytes treated with S1P has also demonstrated significant changes in gene expression related to various signaling pathways. mdpi.com
Immunochemical Methodologies
Immunochemical methods utilize antibodies to detect, quantify, and localize specific sphingolipid-metabolizing enzymes or this compound itself (though antibodies directly targeting this compound are less common than those for its metabolites or related enzymes). These techniques are essential for validating findings from genetic and biochemical studies and for assessing protein levels and localization in various biological samples.
Western blotting is widely used to detect and quantify the protein levels of enzymes involved in this compound metabolism, such as SphK1, SphK2, and this compound-1-phosphate phosphatases (SGPPs). caymanchem.comnovusbio.combio-techne.com This technique allows researchers to assess how experimental conditions or genetic manipulations affect the expression of these key proteins.
Immunohistochemistry (IHC) and immunocytochemistry (ICC) employ antibodies to visualize the cellular and tissue localization of sphingolipid-related proteins. Antibodies against SphK1, SphK2, and S1P receptors (like S1PR1) have been used in IHC and ICC to determine their distribution in tissues and cultured cells. caymanchem.comnovusbio.combio-techne.comechelon-inc.combiocompare.comthermofisher.com7tmantibodies.com This provides valuable information about where these enzymes and receptors are located within cells and tissues, which is crucial for understanding their function. For instance, immunohistochemical detection has been applied to study the presence of S1P and SphK1 in human tissue samples. echelon-inc.com
Enzyme-linked immunosorbent assays (ELISAs) are quantitative methods used to measure the concentration of specific lipids or proteins in biological samples. While ELISAs are more commonly available and used for S1P, kits are also available for the direct detection of this compound in samples such as serum, plasma, tissue homogenates, and cell lysates. avivasysbio.comechelon-inc.combiocompare.comantibodies.comabbexa.com this compound ELISA kits typically employ a competitive immunoassay format where sample this compound competes with a labeled this compound for binding sites on an immobilized antibody. avivasysbio.com The signal generated is inversely proportional to the amount of this compound in the sample, allowing for its quantification. avivasysbio.com These assays provide a sensitive method for determining this compound levels in various biological contexts. biocompare.com
Therapeutic Implications and Future Directions in Sphingosine Research
Targeting Sphingosine (B13886) Metabolism and Signaling Pathways
The dynamic balance between pro-apoptotic sphingolipids like ceramide and this compound, and pro-proliferative ones such as this compound-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis. spandidos-publications.com Dysregulation of this balance is a hallmark of numerous diseases, making the enzymes and receptors involved in sphingolipid metabolism and signaling attractive therapeutic targets.
This compound Kinase Inhibitors
This compound kinases (SphKs), which catalyze the phosphorylation of this compound to form S1P, are key regulators of the sphingolipid rheostat. spandidos-publications.com Two isoforms, SphK1 and SphK2, have been identified, and their overexpression has been linked to cancer progression, inflammation, and resistance to therapy. spandidos-publications.comnih.govnih.gov This has spurred the development of SphK inhibitors as potential therapeutic agents.
These inhibitors can be broadly categorized based on their selectivity for the two isoforms. Early inhibitors were often non-selective, but more recent efforts have focused on developing isoform-specific compounds to minimize off-target effects. spandidos-publications.com For instance, ABC294640 is a first-in-class, orally available, selective inhibitor of SphK2 that has undergone Phase I clinical trials for the treatment of advanced solid tumors. spandidos-publications.comaacrjournals.org In these trials, ABC294640 was found to be well-tolerated and resulted in decreased S1P levels. aacrjournals.org Other inhibitors, such as PF-543, a potent and selective SphK1 inhibitor, have shown promise in preclinical studies for their anti-inflammatory and anti-cancer effects. nih.govpatsnap.com FTY720 (Fingolimod), although primarily known as an S1P receptor modulator, also exhibits inhibitory activity against SphK1. nih.govacs.org
The therapeutic potential of SphK inhibitors extends beyond oncology. Their ability to modulate inflammatory responses has made them attractive candidates for treating inflammatory and autoimmune diseases. nih.govpatsnap.com For example, SphK1 inhibitors have been investigated for their potential to alleviate conditions like rheumatoid arthritis and inflammatory bowel disease. nih.gov
Below is a table summarizing key this compound kinase inhibitors and their developmental status:
| Inhibitor | Target(s) | Therapeutic Area | Developmental Stage |
| ABC294640 (Opaganib) | SphK2 | Advanced Solid Tumors | Phase I Clinical Trial Completed spandidos-publications.comaacrjournals.org |
| PF-543 | SphK1 | Cancer, Inflammation | Preclinical nih.govpatsnap.com |
| SKI-II | SphK1/SphK2 | Cancer | Preclinical nih.gov |
| FTY720 (Fingolimod) | SphK1, S1P Receptors | Multiple Sclerosis, Cancer | FDA Approved (for MS) nih.govacs.org |
This compound-1-Phosphate Receptor Modulators (Agonists and Antagonists)
This compound-1-phosphate exerts many of its extracellular effects by binding to a family of five G protein-coupled receptors, termed S1P1-5. These receptors are involved in regulating a wide array of physiological processes, including lymphocyte trafficking, endothelial barrier function, and heart rate. nih.gov Consequently, modulators of S1P receptors, both agonists and antagonists, have emerged as a significant class of therapeutic agents.
The primary mechanism of action for many S1P receptor modulators involves their effect on lymphocyte trafficking. By acting as functional antagonists of the S1P1 receptor on lymphocytes, these drugs cause the retention of lymphocytes in the lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate tissues and cause inflammation. nih.gov This mechanism is particularly relevant in the treatment of autoimmune diseases.
The most notable clinical success of S1P receptor modulators has been in the treatment of relapsing forms of multiple sclerosis (MS) . nih.govmayoclinic.org Fingolimod (Gilenya) was the first oral disease-modifying therapy approved for MS. nih.govmayoclinic.org It is a non-selective S1P receptor modulator that is phosphorylated in vivo to an active form that binds to S1P1, 3, 4, and 5. nih.gov Clinical trials have demonstrated its efficacy in reducing relapse rates and new lesion formation on MRI. nih.gov
Following the success of fingolimod, a new generation of more selective S1P receptor modulators has been developed with the aim of improving safety profiles. These include:
Siponimod (Mayzent): A selective modulator of S1P1 and S1P5 receptors, approved for the treatment of secondary progressive MS (SPMS). nih.gov The pivotal Phase III EXPAND trial showed that siponimod significantly reduced the risk of disability progression in patients with SPMS. nih.govnovartis.com Long-term data from the EXPAND extension study, lasting up to 5 years, demonstrated sustained efficacy in reducing disability progression and cognitive worsening. nih.govneurologylive.com
Ozanimod (Zeposia): A selective modulator of S1P1 and S1P5 receptors, approved for relapsing forms of MS and moderately to severely active ulcerative colitis (UC) .
Ponesimod (Ponvory): A selective S1P1 receptor modulator approved for the treatment of relapsing forms of MS.
The application of S1P receptor modulators has also extended to inflammatory bowel diseases. The mechanism of reducing lymphocyte migration to the gut is thought to be beneficial in controlling the chronic inflammation characteristic of UC.
The table below provides an overview of key S1P receptor modulators and their approved clinical uses:
| Modulator | Selectivity | Approved Clinical Use(s) |
| Fingolimod (Gilenya) | S1P1, 3, 4, 5 | Multiple Sclerosis nih.govmayoclinic.orgdrugbank.com |
| Siponimod (Mayzent) | S1P1, 5 | Secondary Progressive Multiple Sclerosis nih.govnovartis.com |
| Ozanimod (Zeposia) | S1P1, 5 | Multiple Sclerosis, Ulcerative Colitis |
| Ponesimod (Ponvory) | S1P1 | Multiple Sclerosis |
Enzyme-Based Therapies (e.g., for Lysosomal Storage Disorders)
Several inherited metabolic disorders, known as lysosomal storage diseases, are caused by deficiencies in enzymes responsible for the degradation of sphingolipids. This leads to the accumulation of specific sphingolipid substrates within lysosomes, resulting in a range of severe clinical manifestations. Enzyme replacement therapy (ERT) has been a cornerstone of treatment for some of these disorders.
Gaucher disease , the most common lysosomal storage disease, is caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucocerebroside. wikipedia.org ERT with a recombinant form of glucocerebrosidase (imiglucerase, velaglucerase, or taliglucerase alfa) is the standard of care for type 1 and type 3 Gaucher disease. gaucherdisease.org This therapy involves regular intravenous infusions of the enzyme, which helps to break down the accumulated glucocerebroside, thereby alleviating many of the symptoms of the disease. gaucherdisease.orgnih.gov
Similarly, Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, resulting in the accumulation of globotriaosylceramide (Gb3). nih.gov ERT with recombinant α-galactosidase A (agalsidase alfa or agalsidase beta) is available to patients and has been shown to reduce Gb3 deposition. nih.govnih.gov
While ERT has been transformative for patients with these conditions, it has limitations, including the need for lifelong intravenous infusions and a limited ability to cross the blood-brain barrier to address neurological symptoms.
This compound and Sphingolipid Biomarkers in Disease Diagnosis and Prognosis
The distinct changes in the levels of this compound and other sphingolipids in various diseases have positioned them as promising biomarkers for diagnosis, prognosis, and monitoring treatment response. Aberrant sphingolipid profiles have been observed in cancer, neurodegenerative diseases, and inflammatory conditions.
In cancer , the "sphingolipid rheostat" is often tilted towards the pro-survival S1P. nih.gov Elevated levels of SphK1 and S1P have been associated with poor prognosis in several cancers, including breast, colon, and lung cancer. nih.gov Conversely, higher levels of pro-apoptotic ceramides (B1148491) may correlate with a better prognosis. This suggests that monitoring the levels of these sphingolipids could aid in risk stratification and predicting treatment outcomes.
In multiple sclerosis , alterations in sphingolipid metabolism have been detected in both the central nervous system and the periphery. bmj.comnih.govmdpi.com Studies have shown that specific sphingolipid species in the cerebrospinal fluid (CSF) can differentiate MS from other neuroinflammatory disorders like neuromyelitis optica spectrum disorder (NMOSD). bmj.com For example, higher levels of several sphingolipid species have been found in the CSF of NMOSD patients compared to MS patients. bmj.com Furthermore, certain sphingolipids have been investigated as potential biomarkers to track the different phases of MS, such as the active inflammatory and chronic neurodegenerative stages. nih.govasbmb.orgresearchgate.net
In neurodegenerative diseases like Alzheimer's disease, changes in sphingolipid metabolism have also been implicated. Altered levels of ceramides and S1P in the brain may contribute to the pathological processes of the disease. nih.gov This has led to research into whether sphingolipids in the blood or CSF could serve as early diagnostic or prognostic markers.
The following table highlights some potential applications of sphingolipid biomarkers:
| Disease | Potential Biomarker(s) | Application |
| Cancer | S1P, SphK1, Ceramides | Prognosis, Treatment Response nih.gov |
| Multiple Sclerosis | Various sphingolipids in CSF | Differential Diagnosis, Disease Staging bmj.comnih.govasbmb.org |
| Neurodegenerative Diseases | Ceramides, S1P | Diagnosis, Prognosis nih.gov |
Advanced Research Technologies and Methodological Advancements
The study of sphingolipids has been significantly advanced by the development of sophisticated analytical techniques, collectively known as sphingolipidomics. These methods allow for the comprehensive and quantitative analysis of the entire spectrum of sphingolipids in a biological sample.
Mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), has become the cornerstone of sphingolipid analysis. nih.govnih.govresearchgate.netresearchgate.net This technology offers high sensitivity and specificity, enabling the detection and quantification of a wide range of sphingolipid species, even those present at very low concentrations. nih.govresearchgate.net Different ionization techniques, such as electrospray ionization (ESI), are employed to generate ions from lipid molecules for MS analysis. nih.gov
Chromatographic techniques play a crucial role in separating the complex mixture of lipids before they enter the mass spectrometer. nih.govnih.govresearchgate.net High-performance liquid chromatography (HPLC) is widely used, with different column chemistries (e.g., reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography) being employed to separate sphingolipids based on their different physicochemical properties. nih.govnih.govfrontiersin.org
These advanced methodologies have enabled researchers to:
Identify and quantify hundreds of individual sphingolipid species in various biological matrices. nih.gov
Profile the changes in the sphingolipidome in response to disease or therapeutic intervention.
Elucidate the complex metabolic pathways of sphingolipids. nih.gov
The integration of lipidomics with other "omics" technologies, such as genomics and proteomics, is providing a more holistic understanding of the role of sphingolipids in health and disease. maastrichtuniversity.nl This systems-level approach is crucial for identifying new therapeutic targets and developing personalized medicine strategies.
Emerging Concepts in this compound Biology (e.g., Exosomes, Microbiome Interactions)
Recent research has expanded the understanding of this compound and its metabolites, revealing their involvement in complex biological systems such as intercellular communication via exosomes and interactions with the gut microbiome. These emerging concepts are opening new avenues for understanding health and disease.
This compound and Exosomes
Exosomes are small extracellular vesicles (EVs) released by cells that play a crucial role in cell-to-cell communication by transferring a cargo of proteins, lipids, and nucleic acids. semmelweis.hu Sphingolipids, including this compound and its derivatives, are integral to the biogenesis and function of these vesicles. nih.govnih.gov
The formation of exosomes begins with the inward budding of the membrane of multivesicular bodies (MVBs), a process where sphingolipids are critically involved. nih.gov Specifically, the enzymatic conversion of sphingomyelin (B164518) to ceramide by sphingomyelinases can induce the membrane curvature necessary for the formation of these intraluminal vesicles (the precursors to exosomes). mdpi.commdpi.com Ceramide can be further metabolized to this compound and then to this compound-1-phosphate (S1P). mdpi.com S1P has been shown to be essential for the maturation of MVBs and the sorting of cargo into exosomes. nih.govmdpi.com The sphingolipid pathway, therefore, plays a significant role in both the creation of exosomes and the determination of their molecular content. nih.gov The lipid composition of exosomes is often enriched with sphingolipids like sphingomyelin and gangliosides compared to the parent cell. nih.gov
This compound and Microbiome Interactions
The gut microbiome, a complex community of microorganisms in the gastrointestinal tract, is increasingly recognized as a key regulator of host metabolism and immunity. asbmb.org Recent studies have highlighted a sophisticated interplay between dietary sphingolipids and gut bacteria. cornell.edufrontiersin.org
Certain members of the gut microbiome can assimilate and metabolize dietary sphingolipids. cornell.edu Research has shown that bacteria that can synthesize their own sphingolipids, such as those from the genera Bacteroides and Prevotella, are the primary interactors with dietary sphingolipids. asbmb.orgcornell.edu However, non-sphingolipid-producing bacteria like Bifidobacterium and Lactobacillus have also been identified as interacting with these lipids. asbmb.orgcornell.edu
This interaction has significant implications for the host. Gut-derived sphingolipids can be absorbed by host intestinal epithelial cells and influence host lipid metabolism. frontiersin.org For example, studies in germ-free mice have shown that the absence of a microbiome capable of producing sphingolipids can lead to gut inflammation and altered host ceramide levels. frontiersin.org Furthermore, the interaction between this compound signaling pathways (like the S1P pathway) and the gut microbiota can influence the severity of inflammatory conditions such as inflammatory bowel disease (IBD). nih.gov Dysregulation of the this compound Kinase (SphK)-S1P pathway can alter the composition of the gut microbiota, and conversely, intestinal bacteria can influence S1P levels in intestinal cells. nih.gov
Table 1: Key Gut Microbiome Genera Interacting with Dietary Sphingolipids
| Genus | Role in Sphingolipid Interaction | Key Findings |
|---|---|---|
| Bacteroides | Primary assimilator of dietary sphingolipids. frontiersin.org | Dominantly takes up and metabolizes dietary sphinganine (B43673); can incorporate it into their own sphingolipid pathways. cornell.eduresearchgate.net |
| Prevotella | Secondary assimilator of dietary sphingolipids. frontiersin.org | Participates in the assimilation of dietary sphinganine, though to a lesser extent than Bacteroides. frontiersin.org |
| Bifidobacterium | Non-sphingolipid-producing interactor. asbmb.org | Capable of processing dietary sphingolipids in unique ways. asbmb.org |
| Lactobacillus | Non-sphingolipid-producing interactor. cornell.edu | Identified as a notable interactor with dietary sphingolipids. cornell.edu |
Challenges and Opportunities in this compound-Based Therapeutic Development
The central role of this compound and its metabolites in cellular regulation presents both significant opportunities for therapeutic intervention and considerable challenges for drug development.
Challenges in Therapeutic Development
The complexity of the sphingolipid metabolic network is a primary challenge. The balance between pro-apoptotic molecules like ceramide and pro-survival molecules like S1P, often termed the "sphingolipid rheostat," means that targeting one part of the pathway can have unintended consequences elsewhere. nih.gov
Key challenges include:
Target Specificity: this compound kinases (SphK1 and SphK2), which phosphorylate this compound to S1P, have distinct and sometimes opposing biological functions. researchgate.net This necessitates the development of highly selective inhibitors to avoid off-target effects.
Bioavailability and Solubility: Many early-generation inhibitors of sphingolipid-metabolizing enzymes have poor pharmacological properties, including low aqueous solubility and limited bioavailability, which hinders their clinical potential. nih.gov
Drug Resistance: Cancer cells can develop resistance to chemotherapy by altering their sphingolipid metabolism. nih.gov For instance, the upregulation of enzymes that convert ceramide to non-apoptotic sphingolipids can render cancer cells resistant to drugs that work by inducing apoptosis. nih.gov
Complex Pathophysiology: In diseases like cardiovascular disease, sphingolipids can play both protective and detrimental roles. For example, while ceramides are implicated in promoting atherosclerosis, S1P can protect endothelial barrier integrity. mdpi.com This dual role complicates the development of straightforward therapeutic strategies.
Opportunities in Therapeutic Development
Despite the challenges, the sphingolipid pathway remains an attractive target for treating a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. nih.govnih.gov
Key opportunities include:
Enzyme Inhibition: Targeting key enzymes in sphingolipid metabolism is a promising strategy. Inhibitors of this compound kinases are being actively investigated as cancer therapeutics, as the overexpression of SphK1 is linked to tumor growth and chemoresistance. nih.govresearchgate.net
S1P Receptor Modulation: The discovery that fingolimod, a modulator of S1P receptors, is an effective treatment for multiple sclerosis has spurred the development of more selective S1P receptor modulators. nih.govtandfonline.com These second-generation drugs offer improved safety profiles and hold potential for treating other autoimmune and inflammatory diseases. tandfonline.com
Antifungal Drug Development: The sphingolipid biosynthesis pathway is essential for the growth and virulence of many pathogenic fungi. mdpi.com As this pathway is distinct from that in humans, its enzymes represent novel targets for the development of new antifungal agents to combat the rise of drug-resistant fungal infections. mdpi.com
Precision Medicine: As our understanding of lipidomics grows, sphingolipids are being evaluated as biomarkers for various conditions, such as metabolic syndrome. futuremarketinsights.com This could lead to more personalized therapeutic approaches, where treatments are tailored to an individual's specific sphingolipid profile.
Table 2: Summary of Challenges and Opportunities in this compound-Based Therapeutics
| Category | Description |
|---|---|
| Challenges | Complexity of the Sphingolipid Rheostat: Balancing pro-apoptotic (ceramide) and pro-survival (S1P) signals is difficult. nih.gov |
| Target Specificity: Isoforms of key enzymes (e.g., SphK1 and SphK2) can have opposing functions, requiring highly selective drugs. researchgate.net | |
| Pharmacokinetics: Poor bioavailability and solubility of many inhibitors limit their clinical use. nih.gov | |
| Drug Resistance: Cancer cells can alter sphingolipid metabolism to evade apoptosis and resist treatment. nih.gov | |
| Opportunities | Cancer Therapy: Inhibiting this compound kinases can reduce pro-survival S1P levels and increase pro-apoptotic ceramide, offering a path for cancer treatment. nih.gov |
| Immunomodulation: Selective modulation of S1P receptors has proven effective in multiple sclerosis and shows promise for other autoimmune diseases. tandfonline.com | |
| Novel Antifungals: The fungal sphingolipid pathway is a promising, untapped target for new antifungal drugs. mdpi.com | |
| Biomarkers and Personalized Medicine: Sphingolipid profiles may serve as diagnostic or prognostic biomarkers, enabling targeted therapies. futuremarketinsights.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
